molecular formula C18H31O3- B1264145 cis-12,13-Epoxy-9-octadecenoic acid

cis-12,13-Epoxy-9-octadecenoic acid

Cat. No.: B1264145
M. Wt: 295.4 g/mol
InChI Key: CCPPLLJZDQAOHD-FLIBITNWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

cis-12,13-Epoxy-9-octadecenoic acid (commonly known as vernolic acid) is an oxygenated fatty acid with the molecular formula C₁₈H₃₂O₃ and a molecular weight of 296.45 g/mol . It is characterized by a cis-configured epoxy group at the 12,13-position and a cis double bond at the 9-position. This compound is a key intermediate in linoleic acid metabolism, synthesized via the action of Δ12-epoxygenase enzymes in plants and microorganisms .

Properties

Molecular Formula

C18H31O3-

Molecular Weight

295.4 g/mol

IUPAC Name

(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/p-1/b11-8-

InChI Key

CCPPLLJZDQAOHD-FLIBITNWSA-M

Isomeric SMILES

CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key similarities and differences between vernolic acid and related epoxy/hydroxy fatty acids:

Compound Name Structure Source Biological Role/Function References
cis-12,13-Epoxy-9-octadecenoic acid C18:1(9Z), epoxy at 12,13 (cis) Linoleic acid metabolism; plants (e.g., Vitis vinifera) Mitochondrial protection, polymer precursor
12,13-Epoxy-11-oxo-9-octadecenoic acid (12,13-ep-9-KODE) C18:1(9Z), epoxy at 12,13, keto group at 11 Linoleic acid oxidation Renal protection via regulation of linoleic acid metabolism
11-Hydroxy-12,13-epoxy-9-octadecenoic acid C18:1(9Z), epoxy at 12,13, hydroxyl group at 11 Autoxidation of linoleic acid Intermediate in lipid peroxidation; role in oxidative stress pathways
trans-10,cis-12 Conjugated Linoleic Acid (CLA) C18:2 (trans-10, cis-12) Microbial hydrogenation of linoleic acid Modulates lipid metabolism, β-oxidation, and cholesterol biosynthesis; anti-obesity effects
Pinolenic Acid C18:3(5Z,9Z,12Z) Pine nut oil Anti-inflammatory properties; precursor for hydroxy fatty acids
Vernolic Acid Methyl Ester Methyl ester of this compound Chemical synthesis Synthetic intermediate for nylon production

Detailed Comparative Analysis

Epoxy Fatty Acids

12,13-Ep-9-KODE: Unlike vernolic acid, this compound features a keto group at C11, formed during linoleic acid oxidation. It is implicated in renal protection by enhancing mitochondrial function . Key Difference: The keto group enhances electrophilic reactivity, enabling interactions with cellular thiols, unlike vernolic acid’s non-reactive epoxy group.

11-Hydroxy-12,13-Epoxy-9-octadecenoic Acid: Generated via hydroperoxide decomposition, this hydroxy-epoxy derivative accumulates during oxidative stress. It is structurally distinct due to its hydroxyl group at C11, which may influence apoptosis and oxidative signaling .

Conjugated Linoleic Acid (CLA)
  • trans-10,cis-12 CLA: While lacking an epoxy group, its conjugated double bond system alters lipid metabolism pathways. It downregulates lipogenic genes (e.g., FASN) and upregulates β-oxidation genes (e.g., CPT1A), contrasting with vernolic acid’s role in polymer synthesis .
Industrial Derivatives
  • Vernolic Acid Methyl Ester: This derivative is critical for industrial scalability, as esterification improves stability during polymerization. It is a direct precursor for nylon-12, unlike unmodified vernolic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-12,13-Epoxy-9-octadecenoic acid
Reactant of Route 2
Reactant of Route 2
cis-12,13-Epoxy-9-octadecenoic acid

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